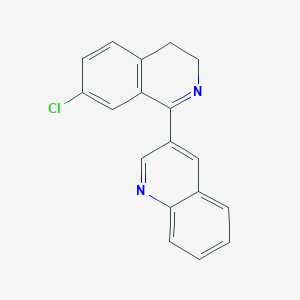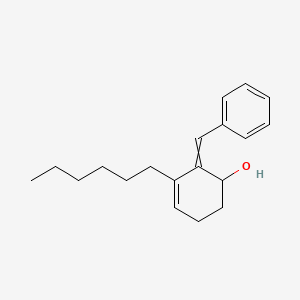
12-(5-Butyltellurophen-2-YL)dodec-11-YN-1-OL
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
12-(5-Butyltellurophen-2-YL)dodec-11-YN-1-OL is an organic compound that features a tellurophene ring substituted with a butyl group and a dodecyn-1-ol chain
Métodos De Preparación
The synthesis of 12-(5-Butyltellurophen-2-YL)dodec-11-YN-1-OL typically involves a multi-step process. One common method includes the following steps:
Formation of the Tellurophene Ring: The tellurophene ring can be synthesized by reacting tellurium with a suitable alkyne under specific conditions.
Substitution with Butyl Group: The tellurophene ring is then substituted with a butyl group through a nucleophilic substitution reaction.
Attachment of Dodecyn-1-ol Chain: The final step involves attaching the dodecyn-1-ol chain to the substituted tellurophene ring through a coupling reaction.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of catalysts to enhance reaction rates.
Análisis De Reacciones Químicas
12-(5-Butyltellurophen-2-YL)dodec-11-YN-1-OL undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced tellurophene derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the butyl group or the dodecyn-1-ol chain can be replaced with other functional groups.
Coupling Reactions: The compound can participate in coupling reactions, such as Sonogashira coupling, to form larger, more complex molecules.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium, and specific temperature and pressure conditions to optimize reaction rates and yields.
Aplicaciones Científicas De Investigación
12-(5-Butyltellurophen-2-YL)dodec-11-YN-1-OL has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.
Biology: In biological research, the compound can be used to study the effects of tellurium-containing compounds on biological systems
Medicine: The compound’s unique properties make it a candidate for the development of new therapeutic agents, particularly in the field of oncology, where tellurium compounds have shown promise as anticancer agents.
Industry: In industrial applications, the compound can be used in the development of new materials with specific properties, such as enhanced conductivity or stability.
Mecanismo De Acción
The mechanism of action of 12-(5-Butyltellurophen-2-YL)dodec-11-YN-1-OL involves its interaction with molecular targets and pathways within biological systems. The tellurium atom in the compound can form bonds with various biomolecules, potentially leading to the disruption of cellular processes. The compound may also interact with enzymes and proteins, affecting their function and activity. Further research is needed to fully elucidate the specific molecular targets and pathways involved.
Comparación Con Compuestos Similares
12-(5-Butyltellurophen-2-YL)dodec-11-YN-1-OL can be compared with other similar compounds, such as:
12-(5-Phenyltellurophen-2-YL)dodec-11-YN-1-OL: This compound features a phenyl group instead of a butyl group, leading to different chemical properties and reactivity.
12-(5-Methyltellurophen-2-YL)dodec-11-YN-1-OL: The presence of a methyl group instead of a butyl group results in variations in the compound’s stability and reactivity.
12-(5-Ethyltellurophen-2-YL)dodec-11-YN-1-OL: The ethyl group substitution affects the compound’s solubility and interaction with other molecules.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and physical properties, making it a valuable compound for various research and industrial applications.
Propiedades
Número CAS |
920977-23-7 |
|---|---|
Fórmula molecular |
C20H32OTe |
Peso molecular |
416.1 g/mol |
Nombre IUPAC |
12-(5-butyltellurophen-2-yl)dodec-11-yn-1-ol |
InChI |
InChI=1S/C20H32OTe/c1-2-3-14-19-16-17-20(22-19)15-12-10-8-6-4-5-7-9-11-13-18-21/h16-17,21H,2-11,13-14,18H2,1H3 |
Clave InChI |
RDMPJAGMMYJOLH-UHFFFAOYSA-N |
SMILES canónico |
CCCCC1=CC=C([Te]1)C#CCCCCCCCCCCO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


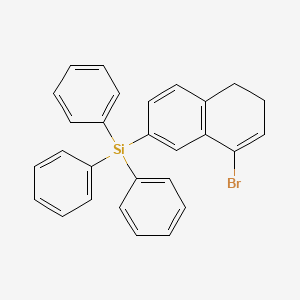

![2-[(4-Methylbenzene-1-sulfonyl)amino]octyl acetate](/img/structure/B14178221.png)
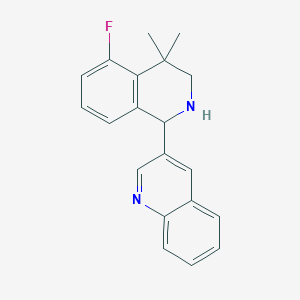
![N-[(4-Nitrophenyl)methanesulfonyl]-D-alanine](/img/structure/B14178234.png)
![2,6-DI-Tert-butyl-4-{3-[(2-chloroethyl)sulfanyl]propyl}phenol](/img/structure/B14178242.png)
![3,4,5-Tris[(2-bromo-2-methylpropanoyl)oxy]benzoic acid](/img/structure/B14178243.png)

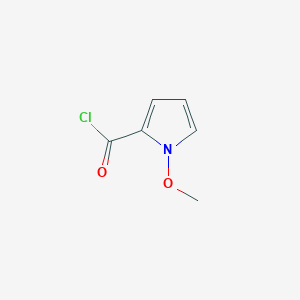

![3-Pyridineacetamide, 6-(3-chlorophenyl)-N-[(3-fluorophenyl)methyl]-](/img/structure/B14178257.png)
![4-Ethoxy-6-[3-(trifluoromethyl)phenyl]pyrido[3,2-d]pyrimidin-2-amine](/img/structure/B14178263.png)
